molecular formula C8H14N4O2S B044598 1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione CAS No. 88570-74-5

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione

Cat. No. B044598
CAS RN: 88570-74-5
M. Wt: 230.29 g/mol
InChI Key: UIDLCRDYIHJCKE-UHFFFAOYSA-N
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Description

Tetrazole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. They exhibit a variety of biological activities and are integral in the development of pharmaceuticals, agrochemicals, and novel materials.

Synthesis Analysis

Tetrazole derivatives can be synthesized through various methods, including [3+2] cycloaddition reactions of nitriles with azides, and modifications of existing tetrazole rings. For example, ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized, demonstrating the versatility of tetrazole synthesis strategies (Ou-Yang, Chang, & Zhao, 2013).

Molecular Structure Analysis

The molecular and crystal structures of tetrazole derivatives, such as 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, have been studied using X-ray diffraction analysis. These studies reveal the non-planar nature of such compounds and their complex interactions within crystalline structures (Askerov et al., 2019).

Scientific Research Applications

Environmental Applications

  • Alcohol Oxidation Systems : A TEMPO-catalyzed alcohol oxidation system uses a recyclable hypervalent iodine(III) reagent for efficient alcohol oxidation. This system, including compounds like 1-chloro-1,2-benziodoxol-3(1H)-one, shows promise in environmentally friendly organic solvents and tolerates various heteroaromatic rings and C=C bonds (Li & Zhang, 2009).

Agricultural and Fungicidal Research

  • Fungicidal Activity : Compounds such as 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-oxadiazoles (thiadiazoles) demonstrate potential as fungicides. They have been evaluated against rice sheath blight, a major disease in China, indicating the potential agricultural applications of related compounds (Chen, Li & Han, 2000).

Medical and Pharmacological Research

  • Oxidative Stress Prevention : Compounds like 3-[1-(4-(2-methylpropyl) phenyl) ethyl]-1,2,4-triazole-5-thione have been investigated for their potential in preventing ethanol-induced oxidative stress in liver and brain tissues. This research suggests applications in managing ethanol-related health issues (Aktay, Tozkoparan & Ertan, 2005).

Chemical Synthesis and Molecular Structure

  • Synthesis of Heterocyclic Compounds : The synthesis of 1-(Thienylalkyl)imidazole-2(3H)-thiones, which are competitive inhibitors of dopamine beta-hydroxylase, highlights the role of these compounds in synthesizing potent competitive inhibitors for enzyme regulation (Mccarthy et al., 1990).

  • Metal-Organic Frameworks (MOFs) : Mixed 2-(1-hydroxy-ethyl)-3H-benzoimidazole-5-carboxylic acid and tetrazole ligands have been used to synthesize new zeolite-like metal–organic frameworks with high chemical stability and CO2 uptake capacity, indicating potential applications in environmental and material sciences (Tang, Wu, Wang & Zhang, 2017).

Antimicrobial and Anticancer Research

  • Antimicrobial and Anticancer Agents : Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives have been explored for their antimicrobial and antitumor activities, showing potential as novel agents in medical research (Antypenko et al., 2012).

Safety And Hazards


Future Directions


Please note that this information might be incomplete or could have changed after my last update in 2021. For the most accurate and up-to-date information, consulting a chemical database or a professional in the field is recommended.


properties

IUPAC Name

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c15-8-9-10-11-12(8)4-6-14-7-3-1-2-5-13-7/h7H,1-6H2,(H,9,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDLCRDYIHJCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione

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